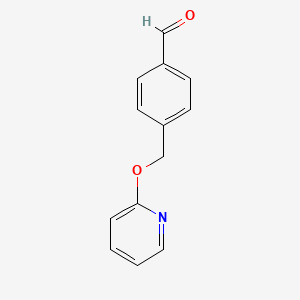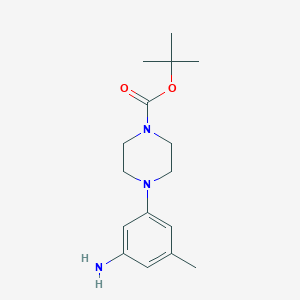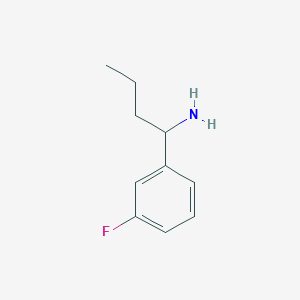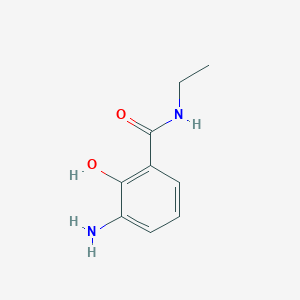![molecular formula C11H14Cl3NO B1397477 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-67-3](/img/structure/B1397477.png)
3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1707365-23-8 . It has a molecular weight of 268.57 . The IUPAC name for this compound is 3-(2,5-dichlorophenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 268.57 . The compound’s linear formula is C10H12Cl3NO .Wissenschaftliche Forschungsanwendungen
Pyrrolidines in Medicine and Industry
- Pyrrolidines, including compounds like 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride, are notable for their biological effects and have found applications in medicine. They are also used in industries such as in the production of dyes and agrochemical substances. Their synthesis and properties are a subject of ongoing research in modern science (Żmigrodzka et al., 2022).
Pyrrolidine Derivatives in Synthesis
- Pyrrolidine derivatives, similar to this compound, are synthesized and studied for their spectroscopic properties. They are key intermediates in various synthetic processes and can lead to the formation of other important chemical compounds (Lie Ken Jie & Syed-rahmatullah, 1991).
Catalytic Applications
- Pyrrolidine-based compounds are employed in catalytic processes, such as intramolecular hydroamination of unactivated olefins. These reactions highlight the utility of pyrrolidines in organic synthesis, offering pathways to create structurally diverse molecules (Bender & Widenhoefer, 2005).
Potential Anticancer Agents
- Some pyrrolidine derivatives have shown promising anticancer activity. For instance, certain nitrogen mustard derivatives of pyrrolidinedione have been studied for their effects on cancer cells, indicating the potential therapeutic applications of these compounds (Naik, Ambaye, & Gokhale, 1987).
Synthesis of Complex Molecules
- The pyrrolidine framework is employed in the synthesis of complex molecules, including natural products. Techniques involving oxidative decarboxylation and functionalization of pyrrolidines are key to creating diverse molecular architectures (Boto et al., 2001).
Crystal Structure Analysis
- Pyrrolidine derivatives are also studied for their crystal structures, providing insights into the molecular geometry and interactions in solid state. This information is vital for understanding their chemical behavior and potential applications (Sivakumar et al., 1995).
Application in Sialidase Inhibition
- Pyrrolidine analogues have been synthesized as potential inhibitors of sialidase, an enzyme important in pathogen infection processes. This indicates their potential use in developing therapeutics (Czollner, Kuszmann, & Vasella, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-9-1-2-10(13)11(5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERJXBPOZIEXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



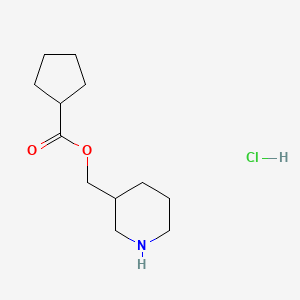
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)

